molecular formula C9H6BrClN2S B1528983 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline CAS No. 1003043-76-2

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

Cat. No. B1528983
M. Wt: 289.58 g/mol
InChI Key: JVOCVKFAENOWJO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H6BrClN2S . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound also has bromine, chlorine, and a methylsulfanyl group attached to the quinazoline core .

Scientific Research Applications

Synthesis and Derivative Formation

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline has been studied for its role in the synthesis of various chemical compounds. It is used in the formation of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further treated to produce 4-quinazolinethiones. These compounds have shown promising antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980). Additionally, the synthesis of 2-pyridyl [3H]-quinazolin-4-one derivatives starting from 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one has been explored for potential anti-tumor and anti-microbial properties (Eweas, Abdallah, & Elbadawy, 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline. For instance, microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives involving this compound demonstrated significant antimicrobial activity (Raval, Desai, & Desai, 2012). Another study designed methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones using an analogue-based strategy, which exhibited promising anti-inflammatory activity and were considered safe for the gastric system compared to traditional anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).

Heterocyclization and Reactivity

Research into the heterocyclization of quinazolines has revealed interesting reactivity patterns. For example, the reaction of 4-[(2-methylprop-2-en-1-yl)sulfanyl]quinazoline, a derivative of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, with halogens has been shown to involve thiazole ring fusion, leading to various iodide and bromide products (Bakhteeva, Kim, & Sharutin, 2020).

Anticancer Research

The compound has also been investigated in the context of anticancer research. The synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent starting from 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline has been explored. These analogues showed enhanced cytotoxicity compared to the parent compound and retained unique biochemical characteristics important for cancer treatment (Bavetsias et al., 2002).

Safety And Hazards

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is classified as combustible and acutely toxic . It’s advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation .

properties

IUPAC Name

6-bromo-4-chloro-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCVKFAENOWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728511
Record name 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

CAS RN

1003043-76-2
Record name 6-Bromo-4-chloro-2-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylethylamine (0.65 ml, 3.69 mmol) was added to a suspension of 6-bromo-2-(methylthio)-quinazolin-4-ol (500 mg, 1.85 mmol) in POCl3 (6.5 ml). The reaction was heated at reflux for 6 hours and then cooled to room temperature. The POCl3 was removed under reduced pressure. The residue was diluted with EtOAc (30 ml) and poured onto ice. The organic layer was washed twice with brine (2×30 ml), then dried over sodium sulfate and concentrated. The product thus obtained was used without further purification.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of compound 5a (0.65 g, 2.4 mmol) in 6.2 mL of POCl3 was added 10 μL of pyridine and the mixture was heated at 110° C. for 18 hours. The reaction mixture was cooled to rt. and concentrated under reduced pressure. A saturated solution of 50 mL of aqueous NaHCO3 was added to the crude solid and the mixture was extracted with 50 mL of EtOAc. The organic layer was dried over MgSO4, concentrated under reduced pressure and purified by chromatography on a silica gel column. Elution with n-heptane/EtOAc (4:1) as eluent afforded 11a as a white solid (0.52 g, 75%). mp: 124° C.,
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nilsson, R Gidlöf, EØ Nielsen, T Liljefors… - Bioorganic & medicinal …, 2011 - Elsevier
Based on a pharmacophore model of the benzodiazepine-binding site of GABA A receptors, a series of 2-aryl-2,6-dihydro[1,2,4]triazolo[4,3-c]quinazoline-3,5-diones (structure type I) …
Number of citations: 24 www.sciencedirect.com

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